Phenol, 2,4-dimethyl-, acetate
Overview
Description
Phenol, 2,4-dimethyl-, acetate, also known as 2,4-dimethylphenyl acetate, is an organic compound with the molecular formula C10H12O2. It is a derivative of phenol where the hydrogen atom in the hydroxyl group is replaced by an acetyl group. This compound is known for its distinctive aromatic properties and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenol, 2,4-dimethyl-, acetate can be synthesized through the esterification of 2,4-dimethylphenol with acetic anhydride or acetyl chloride. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently. The general reaction is as follows: [ \text{C}_8\text{H}_9\text{OH} + \text{CH}_3\text{COCl} \rightarrow \text{C}_8\text{H}_9\text{OCOCH}_3 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetate group back to the hydroxyl group, yielding 2,4-dimethylphenol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the acetyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: 2,4-dimethylphenol.
Substitution: Various substituted phenolic derivatives depending on the substituent introduced.
Scientific Research Applications
Phenol, 2,4-dimethyl-, acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of phenol, 2,4-dimethyl-, acetate involves its interaction with biological molecules through its phenolic and acetyl functional groups. The compound can undergo hydrolysis to release 2,4-dimethylphenol and acetic acid, which can then interact with cellular components. The phenolic group can participate in hydrogen bonding and hydrophobic interactions, affecting enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
2,4-Dimethylphenol: Similar structure but without the acetyl group.
Phenyl Acetate: Similar ester structure but without the methyl groups on the benzene ring.
Uniqueness: Phenol, 2,4-dimethyl-, acetate is unique due to the presence of both methyl groups and the acetyl group, which confer distinct chemical properties and reactivity compared to its analogs. The combination of these functional groups allows for specific interactions and applications that are not possible with the simpler phenol or phenyl acetate .
Properties
IUPAC Name |
(2,4-dimethylphenyl) acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-5-10(8(2)6-7)12-9(3)11/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXJYMYPBQBNSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236569 | |
Record name | Phenol, 2,4-dimethyl-, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00236569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877-53-2 | |
Record name | 2,4-Dimethylphenyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=877-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2,4-dimethyl-, acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC48672 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48672 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 2,4-dimethyl-, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00236569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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